molecular formula C11H14BrNO B11859075 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-57-5

2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11859075
CAS No.: 885268-57-5
M. Wt: 256.14 g/mol
InChI Key: HMQHPXCWBYYQCA-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position of the tetrahydroisoquinoline ring and an ethanol group at the 2nd position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the ethanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position. The subsequent step involves the reaction of the brominated intermediate with an appropriate ethanol derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid.

    Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.

    Substitution: Formation of 2-(5-Amino-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.

Scientific Research Applications

2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting a protective effect on neuronal cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
  • 2-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
  • 2-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Uniqueness

2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and therapeutic applications.

Properties

CAS No.

885268-57-5

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(5-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2

InChI Key

HMQHPXCWBYYQCA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CC=C2Br)CCO

Origin of Product

United States

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